molecular formula C21H22N4O8S B14873863 diethyl 3-methyl-5-[(2E)-2-{1-[(4-nitrophenyl)amino]-1,3-dioxobutan-2-ylidene}hydrazinyl]thiophene-2,4-dicarboxylate

diethyl 3-methyl-5-[(2E)-2-{1-[(4-nitrophenyl)amino]-1,3-dioxobutan-2-ylidene}hydrazinyl]thiophene-2,4-dicarboxylate

Cat. No.: B14873863
M. Wt: 490.5 g/mol
InChI Key: NVUGTIBKSAEKTB-UBNVKNDKSA-N
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Description

Diethyl 3-methyl-5-[(2E)-2-{1-[(4-nitrophenyl)amino]-1,3-dioxobutan-2-ylidene}hydrazinyl]thiophene-2,4-dicarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, nitrophenyl group, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-methyl-5-[(2E)-2-{1-[(4-nitrophenyl)amino]-1,3-dioxobutan-2-ylidene}hydrazinyl]thiophene-2,4-dicarboxylate typically involves multiple steps. One common method starts with the formation of the thiophene ring through a Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile compound . The resulting thiophene derivative is then subjected to further functionalization to introduce the nitrophenyl and ester groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-[(2E)-2-{1-[(4-nitrophenyl)amino]-1,3-dioxobutan-2-ylidene}hydrazinyl]thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.

Scientific Research Applications

Diethyl 3-methyl-5-[(2E)-2-{1-[(4-nitrophenyl)amino]-1,3-dioxobutan-2-ylidene}hydrazinyl]thiophene-2,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which diethyl 3-methyl-5-[(2E)-2-{1-[(4-nitrophenyl)amino]-1,3-dioxobutan-2-ylidene}hydrazinyl]thiophene-2,4-dicarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3-methyl-5-[(2E)-2-{1-[(4-nitrophenyl)amino]-1,3-dioxobutan-2-ylidene}hydrazinyl]thiophene-2,4-dicarboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C21H22N4O8S

Molecular Weight

490.5 g/mol

IUPAC Name

diethyl 5-[[(Z)-3-hydroxy-1-(4-nitroanilino)-1-oxobut-2-en-2-yl]diazenyl]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C21H22N4O8S/c1-5-32-20(28)15-11(3)17(21(29)33-6-2)34-19(15)24-23-16(12(4)26)18(27)22-13-7-9-14(10-8-13)25(30)31/h7-10,26H,5-6H2,1-4H3,(H,22,27)/b16-12-,24-23?

InChI Key

NVUGTIBKSAEKTB-UBNVKNDKSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=N/C(=C(/C)\O)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC(=C(C)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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